(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid
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Overview
Description
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The presence of a bromine atom and an acrylic acid moiety in the compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid typically involves the bromination of thiophene derivatives followed by the introduction of the acrylic acid moiety. One common method is the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-thiophenecarboxylic acid is then subjected to a Heck reaction with acrylic acid or its derivatives to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the bromination and Heck coupling reactions, allowing for better control over reaction conditions and minimizing by-product formation .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acrylic acid moiety can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution Reactions: Products include 3-(2-substituted-thiophen-3-yl)-acrylic acids.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include 3-(2-bromo-thiophen-3-yl)-propanol and 3-(2-bromo-thiophen-3-yl)-propionaldehyde.
Scientific Research Applications
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acrylic acid moiety can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorothiophen-3-yl)-acrylic acid
- 3-(2-fluorothiophen-3-yl)-acrylic acid
- 3-(2-iodothiophen-3-yl)-acrylic acid
Uniqueness
(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and selectivity in various chemical reactions compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
(E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METLRSWNNQAFIG-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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